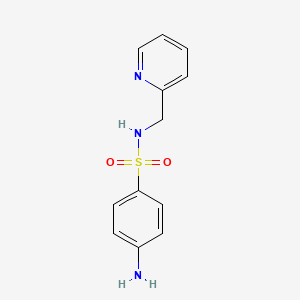
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with pyridine-2-carbaldehyde under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways . The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-amino-N-(pyridin-2-yl)benzenesulfonamide: This compound has a similar structure but lacks the methyl group on the pyridine ring.
4-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide: This compound has the amino group attached to the 3-position of the pyridine ring instead of the 2-position.
The uniqueness of this compound lies in its specific structure, which can influence its reactivity and interactions with biological targets .
生物活性
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide, a member of the sulfonamide class, has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of an amino group, a pyridine moiety, and a sulfonamide group, which contribute to its biological properties. The compound's structure allows for interaction with various biological targets, particularly in the fields of antibacterial and anticancer research.
The primary mechanism of action for this compound involves the inhibition of bacterial growth through interference with folic acid synthesis. This is achieved by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate biosynthesis in bacteria. By inhibiting this pathway, the compound effectively reduces bacterial proliferation .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibits the growth of various bacteria by targeting folic acid synthesis. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation, particularly in breast cancer models. |
| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in cancer progression. |
Antibacterial Activity
Sulfonamides, including this compound, are known for their broad-spectrum antibacterial activity. They exert their effects by targeting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Research indicates that this compound demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, it exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent anti-proliferative effects with a favorable selectivity index compared to non-cancerous cells .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on MDA-MB-231 TNBC cells revealed that treatment with this compound resulted in significant inhibition of cell growth and induction of apoptosis through caspase activation pathways .
- In Vivo Studies : In animal models, this compound demonstrated reduced lung metastasis in TNBC mice models when administered over a period of 30 days . These findings suggest its potential as a therapeutic agent in cancer treatment.
- Enzyme Inhibition Studies : The compound has also been evaluated for its inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in tumor invasion and metastasis. It showed significant inhibition against MMP-2 and MMP-9, further supporting its role as an anticancer agent .
特性
IUPAC Name |
4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-10-4-6-12(7-5-10)18(16,17)15-9-11-3-1-2-8-14-11/h1-8,15H,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYZFCMVEWGRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49670498 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














